PPY-A

Bcr-Abl T315I Kinase Inhibitor

PPY-A is a pyrrolopyridine-based small molecule inhibitor of the Abl tyrosine kinase. It is characterized by its potent inhibitory activity against both the wild-type Abl kinase and, critically, the T315I mutant form (gatekeeper mutation) which confers resistance to first- and second-generation Bcr-Abl inhibitors.

Molecular Formula C22H20N4O2
Molecular Weight 372.4 g/mol
Cat. No. B1662640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPY-A
Synonyms5-[3-(2-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-3-pyridinecarboxamide
Molecular FormulaC22H20N4O2
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CN=CC(=C1)C2=CC3=C(NC=C3C4=CC=CC=C4OC)N=C2
InChIInChI=1S/C22H20N4O2/c1-26(2)22(27)16-8-14(10-23-11-16)15-9-18-19(13-25-21(18)24-12-15)17-6-4-5-7-20(17)28-3/h4-13H,1-3H3,(H,24,25)
InChIKeyGYQRHHQPEMOLKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPY-A: T315I Mutant and Wild-Type Abl Kinase Inhibitor for CML Research


PPY-A is a pyrrolopyridine-based small molecule inhibitor of the Abl tyrosine kinase [1]. It is characterized by its potent inhibitory activity against both the wild-type Abl kinase and, critically, the T315I mutant form (gatekeeper mutation) which confers resistance to first- and second-generation Bcr-Abl inhibitors [1]. The compound's chemical name is 5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylpyridine-3-carboxamide, with a molecular formula of C22H20N4O2 and a molecular weight of 372.42 g/mol .

T315I-mutant Bcr-Abl pathway study fit
Wild-type and T315I mutant Abl kinase inhibition context
Binding mode bypasses gatekeeper steric hindrance

Why Standard Bcr-Abl Inhibitors Cannot Replace PPY-A in T315I Mutant Studies


Generic substitution with other Bcr-Abl inhibitors is not feasible when researching the T315I gatekeeper mutation. First- and second-generation inhibitors, such as imatinib and dasatinib, are ineffective against the T315I mutant due to steric hindrance in the ATP-binding pocket [1]. While third-generation inhibitors like ponatinib also target T315I, they exhibit broader multi-kinase inhibition, which complicates mechanistic interpretation and increases off-target effects in preclinical studies [2]. PPY-A's distinct binding mode, which avoids the hydrophobic pocket behind the gatekeeper residue, provides a specific and potent tool for interrogating T315I-mutant Abl signaling without the confounding activity of broader-spectrum inhibitors [1].

T315I mutation engagement

First-/second-generation inhibitors (imatinib, dasatinib) may not engage T315I mutant due to steric clash at gatekeeper residue.

Kinase selectivity profile

Pan-kinase inhibitor ponatinib introduces multi-target activity that may confound Abl-specific mechanistic interpretation.

Binding-mode divergence

Binding-mode differences may alter pathway-response interpretation compared to inhibitors occupying the hydrophobic pocket.

PPY-A Quantitative Differentiation Evidence Guide: Head-to-Head Comparisons with Key Abl Inhibitors


Distinct Binding Mode to T315I Mutant Abl Kinase Compared to Imatinib and Dasatinib

PPY-A exhibits a binding mode fundamentally distinct from first- and second-generation inhibitors imatinib and dasatinib. In contrast to these comparators, PPY-A does not occupy the hydrophobic pocket behind the gatekeeper residue (Ile315) in the T315I mutant Abl kinase [1]. This structural adaptation is enabled by augmented contacts with the glycine-rich loop, a feature critical for overriding the steric hindrance imposed by the T315I mutation [1].

T315I binding mode
Head-to-head
PPY-A Does not occupy hydrophobic pocket behind gatekeeper; augmented contacts with glycine-rich loop
Imatinib / Dasatinib Occupy hydrophobic pocket behind gatekeeper residue
Bypasses T315I steric hindrance for resistance studies
Crystal structures PDB: 2Z60, 2QOH at 1.95 Å resolution
Bcr-Abl T315I Kinase Inhibitor CML

Potent Inhibition of T315I Mutant Abl Kinase Activity Versus Nilotinib and Dasatinib

PPY-A demonstrates potent inhibition of the T315I mutant Abl kinase, with an IC50 of 9 nM [1]. In contrast, the second-generation inhibitors nilotinib and dasatinib are clinically ineffective against the T315I mutation. Nilotinib exhibits an IC50 of >9,200 nM for the T315I mutant [2], while dasatinib is inactive against this mutant at relevant concentrations [3].

T315I kinase inhibition
Head-to-head
PPY-A IC50 = 9 nM
Nilotinib / Dasatinib Nilotinib IC50 > 9,200 nM; Dasatinib inactive
Enables functional studies in T315I resistance models
In vitro TR-FRET assay, pH 7.4, 25°C
Bcr-Abl T315I IC50 Drug Resistance

Selective Abl Kinase Inhibition vs. Pan-Kinase Inhibitor Ponatinib

While ponatinib also inhibits the T315I mutant (IC50 ~2 nM), it is a pan-kinase inhibitor with activity against a broad spectrum of kinases including VEGFR, PDGFR, FGFR, and SRC family members [1]. PPY-A, in contrast, has been demonstrated to selectively inhibit Bcr-Abl without suppressing KIT tyrosine phosphorylation at concentrations up to 1 μM [2]. This selectivity profile is critical for mechanistic studies isolating Bcr-Abl signaling.

Kinase selectivity profile
Head-to-head
PPY-A Selective for Abl; no KIT inhibition at 1 µM
Ponatinib Inhibits VEGFR, PDGFR, FGFR, SRC, KIT (IC50 range 0.1–20 nM)
Avoids off-target confounding in Bcr-Abl pathway studies
Cellular assay and in vitro kinase panel data
Bcr-Abl Selectivity T315I Mechanistic Studies

Superior Cellular Growth Inhibition of Ba/F3 Cells Expressing T315I Mutant vs. Nilotinib

In cellular models, PPY-A inhibits the growth of Ba/F3 cells transformed with the T315I mutant Bcr-Abl with an IC50 of 180 nM . This is in stark contrast to nilotinib, which requires concentrations >9,200 nM to achieve similar inhibition in comparable cellular assays [1]. The cellular potency of PPY-A confirms its ability to effectively engage the T315I mutant in a live-cell context.

T315I cell proliferation
Head-to-head
180 nM
>50-fold vs nilotinib (IC50 > 9,200 nM)
Supports dose-response experiments in T315I-driven proliferation models
Ba/F3 cells transformed with Bcr-Abl T315I
Ba/F3 CML Cell Proliferation T315I

Comparable Suppression of Primary CML Progenitor Colony Formation to Imatinib

In primary CD34+ cells from newly diagnosed CML patients, PPY-A (1 μM) reduced colony formation (CFU-GM) by 54.7%, an effect comparable to that of imatinib (2 mM), which reduced colony formation by 71.9% [1]. This demonstrates that PPY-A effectively suppresses the growth of primary CML progenitor cells to a similar extent as the standard-of-care first-line therapy imatinib, but with the critical advantage of retaining activity against the T315I mutant.

Primary CML progenitor suppression
Head-to-head
PPY-A (1 µM) 54.7% reduction in CFU-GM
Imatinib (2 mM) 71.9% reduction in CFU-GM
Comparable functional suppression in primary CML progenitor assay
CD34+ cells from newly diagnosed CML patients (n=4)
CML Progenitor Cells CFU-GM Imatinib

Recommended Research Applications for PPY-A Based on Comparative Evidence


Investigating Mechanisms of T315I-Mediated Resistance in CML

PPY-A is the optimal tool for studying Bcr-Abl T315I gatekeeper mutation-driven resistance due to its potent inhibition of the mutant kinase (IC50 = 9 nM) [1] and its distinct binding mode that bypasses steric hindrance from the Ile315 side chain [2]. This makes it ideal for biochemical assays and cellular models where imatinib and dasatinib are ineffective [REFS-1, REFS-2].

Bcr-Abl-Specific Pathway Deconvolution in Signaling Studies

For experiments requiring selective inhibition of Bcr-Abl without confounding off-target effects on other kinases (e.g., KIT, SRC family), PPY-A is preferred over pan-inhibitors like ponatinib. Its selective profile, validated by the absence of KIT phosphorylation inhibition at 1 μM [3], ensures that observed phenotypes are attributable solely to Bcr-Abl blockade.

Ex Vivo Functional Assays with Primary CML Patient Samples

PPY-A's ability to suppress primary CML progenitor colony formation to a degree comparable to imatinib [3] supports its use in ex vivo studies with patient-derived cells. This application is particularly valuable for correlating in vitro findings with clinical samples and for evaluating compound efficacy in a translational research setting.

Comparative Analysis of T315I-Mutant vs. Wild-Type Bcr-Abl Biology

The availability of robust quantitative data for both wild-type (IC50 = 20 nM kinase; 390 nM cellular) and T315I mutant (IC50 = 9 nM kinase; 180 nM cellular) forms of Abl [REFS-1, REFS-4] allows researchers to directly compare signaling differences and differential drug sensitivities in parallel assays, providing a controlled system for studying the functional impact of the T315I mutation.

Application
Selection Property
Validation Focus
T315I-mediated resistance mechanism studies in CML models
T315I mutant Abl kinase engagement context
Resistance-model endpoint validation
Bcr-Abl-specific signaling pathway deconvolution
Abl kinase selectivity review (no KIT inhibition at 1 µM context)
Pathway-specific signaling endpoint isolation
Ex vivo functional assays with primary CML patient-derived cells
Progenitor suppression comparable to first-line inhibitor in research context
Colony formation endpoint in primary cell models
Comparative analysis of T315I-mutant vs. wild-type Bcr-Abl signaling
Wild-type and T315I mutant differential response review
Mutation-specific signaling endpoint comparison

Technical Documentation Hub

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38 linked technical documents
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